3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-4-oxo-6-propyl-4H-chromen-7-yl propionate
Description
This compound is a chromenone (4H-chromen-4-one) derivative featuring a benzo[d][1,3]dioxol-5-yl (1,3-benzodioxole) substituent at the 3-position, along with ethyl, propyl, and propionate ester groups at the 2-, 6-, and 7-positions, respectively. Chromenones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties . The benzodioxole moiety is a common pharmacophore in medicinal chemistry, often associated with enhanced metabolic stability and binding affinity due to its electron-rich aromatic system .
Structural determination of such compounds typically employs X-ray crystallography, with refinement programs like SHELXL being widely utilized for small-molecule analysis .
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)-2-ethyl-4-oxo-6-propylchromen-7-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O6/c1-4-7-14-10-16-20(12-19(14)30-22(25)6-3)29-17(5-2)23(24(16)26)15-8-9-18-21(11-15)28-13-27-18/h8-12H,4-7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIKQFQFMCDRLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(=O)CC)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-4-oxo-6-propyl-4H-chromen-7-yl propionate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of a suitable phenol derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group can be introduced via a Friedel-Crafts acylation reaction using benzo[d][1,3]dioxole and an appropriate acyl chloride.
Esterification: The final step involves the esterification of the chromen-4-one derivative with propionic acid or its derivatives under acidic conditions to form the propionate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of hydroxylated derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, 3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-4-oxo-6-propyl-4H-chromen-7-yl propionate has shown potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . It is also being studied for its anti-inflammatory and antioxidant properties.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-4-oxo-6-propyl-4H-chromen-7-yl propionate involves its interaction with specific molecular targets. In cancer cells, it inhibits enzymes such as topoisomerase and kinases, leading to the disruption of DNA replication and cell division. The compound also modulates signaling pathways involved in inflammation and oxidative stress, contributing to its therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Hypothetical Property Comparison
*Estimated using molecular modeling tools.
Key Observations:
Benzodioxole Modifications :
- The target compound’s benzodioxole group lacks halogenation, unlike the difluorinated analog in the patent compound . Fluorination typically enhances metabolic stability and lipophilicity, suggesting the patent compound may have a longer half-life but poorer aqueous solubility.
However, esterases could hydrolyze it in vivo, reducing bioavailability.
Substituent Effects :
- The ethyl and propyl groups in the target compound likely increase hydrophobicity, which might favor binding to lipophilic targets (e.g., kinases) but hinder solubility. The patent compound’s pyridine and cyclopropane groups could introduce steric or electronic effects influencing target selectivity.
Synthetic and Analytical Considerations :
- The SHELX system is critical for resolving such complex structures, particularly for confirming substituent positions and crystal packing.
Biological Activity
3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-4-oxo-6-propyl-4H-chromen-7-yl propionate is a synthetic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. Its unique structure, characterized by a benzo[d][1,3]dioxole moiety and a propionate ester group, enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Notably, it has been shown to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase and various kinases. This inhibition disrupts DNA replication and cell division processes, leading to reduced tumor growth. Additionally, the compound modulates signaling pathways associated with inflammation and oxidative stress, contributing to its therapeutic effects.
Biological Activity Studies
Research has highlighted several aspects of the biological activity of this compound:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, the half-maximal inhibitory concentration (IC50) values for several tested cell lines were reported as follows:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF-7 | < 10 | Highly Active |
| A549 | 8.8 | Moderately Active |
| HeLa | 9.7 | Moderately Active |
These findings indicate that the compound is particularly effective against breast (MCF-7) and lung (A549) cancer cells, suggesting its potential as an anticancer agent .
Mechanistic Insights
The mechanism by which this compound exerts its anticancer effects includes:
- Enzyme Inhibition : Inhibition of topoisomerase II and certain kinases disrupts DNA synthesis.
- Signaling Modulation : The compound alters pathways related to apoptosis and cell survival, promoting programmed cell death in cancer cells.
Case Studies
Several studies have explored the biological activity of related compounds within the chromenone family, providing insights into structure–activity relationships:
- Study on Quinone Derivatives : Research on benzo[f]indole derivatives indicated that structural modifications significantly impact cytotoxicity. Compounds with specific substituents showed enhanced activity against various tumor cell lines .
- Antioxidant Activity Evaluation : In addition to anticancer properties, related compounds have been assessed for their antioxidant capabilities using DPPH-scavenging assays. These studies suggest that modifications in the chromenone structure can enhance antioxidant activity, which may also contribute to their therapeutic efficacy .
Comparative Analysis
When compared to similar compounds within the chromenone class, this compound stands out due to its unique functional groups that enhance solubility and bioavailability:
| Compound | Unique Features |
|---|---|
| 3-(benzo[d][1,3]dioxol-5-yl)-2-methyl... | Higher lipophilicity |
| 3-(benzo[d][1,3]dioxol-5-yl)-2-butyl... | Enhanced cytotoxicity |
| 3-(benzo[d][1,3]dioxol-5-yl)-2-propyl... | Superior bioavailability |
The presence of the propionate ester group in our compound enhances its interaction with biological targets compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
